molecular formula C21H23N5O B11325753 N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methylbenzamide

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methylbenzamide

Cat. No.: B11325753
M. Wt: 361.4 g/mol
InChI Key: MYCBIQZCTPOVTF-UHFFFAOYSA-N
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Description

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methylbenzamide is a complex organic compound with a molecular formula of C21H24N6O3S . This compound is known for its unique chemical structure, which includes a dimethylamino group attached to a pyrimidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-amino-N-(2-methylphenyl)benzamide with 6-(dimethylamino)-2-methylpyrimidin-4-amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methylbenzamide has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets . The dimethylamino group and the pyrimidine ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methylbenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H23N5O

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H23N5O/c1-14-7-5-6-8-18(14)21(27)25-17-11-9-16(10-12-17)24-19-13-20(26(3)4)23-15(2)22-19/h5-13H,1-4H3,(H,25,27)(H,22,23,24)

InChI Key

MYCBIQZCTPOVTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C

Origin of Product

United States

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